N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-N'-(1-thiophen-2-ylpropan-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-11(10-12-6-5-9-22-12)17-15(19)16(20)18-13-7-3-4-8-14(13)21-2/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVMEYDVGXHZOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide typically involves multiple steps. One common method starts with the preparation of the thiophene and phenyl intermediates, which are then coupled under specific reaction conditions. For instance, the thiophene group can be introduced via a Grignard reaction, followed by a coupling reaction with the phenyl group using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene and methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene and phenyl groups can participate in π-π interactions, while the amide linkage can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related due to the presence of a thiophene group.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Phenylthiourea: Contains a phenyl group and sulfur, similar to the target compound.
Uniqueness
N’-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is unique due to the combination of its thiophene and phenyl groups, along with the specific positioning of the methylsulfanyl and ethanediamide functionalities. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide is a synthetic derivative featuring a complex molecular structure that includes a methylsulfanyl group, a thiophene moiety, and an ethanediamide backbone. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pharmacological applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂S₂
- Molecular Weight : 306.45 g/mol
- IUPAC Name : this compound
Structural Features
The compound contains:
- A methylsulfanyl group which may contribute to its lipophilicity and interaction with biological membranes.
- A thiophene ring , known for its role in enhancing biological activity through π-π stacking interactions with aromatic amino acids in proteins.
- An ethanediamide backbone, which may facilitate hydrogen bonding with biological targets.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiophene and methylsulfanyl groups have been shown to possess antimicrobial properties against various pathogens. For instance, studies suggest that derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or function.
- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Cytotoxicity : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against cancer cell lines. This cytotoxicity could be attributed to the induction of apoptosis or cell cycle arrest.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, suggesting potent antibacterial activity.
-
Anti-inflammatory Mechanism :
- In vitro assays showed that the compound inhibited COX-2 activity, leading to reduced prostaglandin E2 production. This suggests a mechanism for its anti-inflammatory effects.
-
Cytotoxicity Assays :
- In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound induced apoptosis at micromolar concentrations, indicating potential as an anticancer agent.
Data Summary Table
| Biological Activity | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | Escherichia coli | Significant inhibition |
| Anti-inflammatory | COX-2 enzyme assay | Inhibition observed |
| Cytotoxicity | HeLa cells | Induced apoptosis at µM concentrations |
| Cytotoxicity | MCF-7 cells | Induced apoptosis at µM concentrations |
Q & A
What are the foundational synthetic routes for preparing N'-[2-(methylsulfanyl)phenyl]-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide?
Basic Methodological Answer:
The synthesis typically involves multi-step organic reactions:
Intermediate Formation : Prepare the methylsulfanylphenyl moiety via alkylation or thiolation of a phenyl precursor.
Thiophene-Propan-2-yl Integration : Introduce the thiophene ring through nucleophilic substitution or coupling reactions.
Ethanediamide Linkage : Condense intermediates using oxalyl chloride or carbodiimide-mediated coupling .
Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid premature hydrolysis of the amide bond.
Which spectroscopic techniques are critical for characterizing this compound?
Basic Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on aromatic rings (δ 6.5–8.0 ppm), methylsulfanyl (δ ~2.5 ppm), and amide NH (δ ~9–10 ppm).
- ¹³C NMR : Confirm carbonyl groups (δ ~165–170 ppm) and aromatic carbons.
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Validation : Compare spectral data with computational predictions (e.g., PubChem’s InChI-derived spectra) .
How can X-ray crystallography resolve ambiguities in structural determination?
Advanced Methodological Answer:
- Crystallization : Optimize solvent systems (e.g., DMF/water) to obtain single crystals.
- Data Collection : Use synchrotron radiation for high-resolution data, particularly for resolving thiophene ring conformations.
- Refinement : Employ SHELXL (via Olex2 or similar) for anisotropic displacement parameters and hydrogen bonding analysis .
Case Study : A related ethanediamide derivative showed π-π stacking between thiophene and phenyl rings, confirmed via SHELX refinement .
What advanced coupling strategies enhance synthetic efficiency?
Advanced Methodological Answer:
- Suzuki-Miyaura Coupling : Attach thiophene or pyridine moieties using Pd(PPh₃)₄ catalyst and aryl boronic acids.
- Buchwald-Hartwig Amination : Install amide linkages under palladium catalysis for regioselectivity .
Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours for traditional methods) .
How is the compound screened for biological activity in preliminary assays?
Basic Methodological Answer:
- COX-2 Inhibition :
- Enzyme Assay : Measure IC₅₀ using recombinant COX-2 and fluorogenic substrates (e.g., ~0.5 µM in PubChem data) .
- Cytotoxicity :
- MTT Assay : Test against HeLa or MCF-7 cells (IC₅₀ ~15 µM) .
Controls : Include celecoxib (COX-2) and cisplatin (cytotoxicity) as benchmarks.
- MTT Assay : Test against HeLa or MCF-7 cells (IC₅₀ ~15 µM) .
What mechanistic insights explain its anticancer activity?
Advanced Methodological Answer:
- Apoptosis Pathways :
- Caspase Activation : Western blotting for cleaved caspase-3/7 in treated cancer cells.
- Cell Cycle Arrest : Flow cytometry to detect G1/S phase blockage via cyclin D1 downregulation .
Data Interpretation : Combine with ROS detection assays to differentiate oxidative stress-mediated vs. direct apoptotic effects.
How can computational modeling predict electronic properties for materials science?
Advanced Methodological Answer:
- DFT Calculations : Use Gaussian09 to optimize geometry and calculate HOMO-LUMO gaps (e.g., ~3.5 eV for thiophene derivatives).
- Molecular Dynamics (MD) : Simulate π-π interactions in polymer matrices for OLED applications .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
- Source Analysis : Verify assay conditions (e.g., cell line heterogeneity, serum concentration).
- Statistical Replication : Perform triplicate experiments with ANOVA to assess significance.
Example : A reported IC₅₀ of 15 µM (HeLa) vs. 25 µM (A549) may reflect tissue-specific uptake differences .
What structural features enable applications in electronic materials?
Advanced Methodological Answer:
- Conjugated Systems : The thiophene-phenyl backbone facilitates charge transport in organic semiconductors.
- Sulfanyl Group : Enhances solubility in polar solvents for thin-film deposition .
Case Study : Analogous compounds show 80% quantum yield in OLED prototypes, attributed to rigid ethanediamide linkages .
How can synthetic routes be optimized for scalability?
Advanced Methodological Answer:
- Catalyst Screening : Test Pd/C or Ni-based catalysts for cost-effective coupling steps.
- Flow Chemistry : Continuous synthesis reduces intermediate purification steps.
Data-Driven Optimization : Use Design of Experiments (DoE) to maximize yield (>75%) while minimizing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
